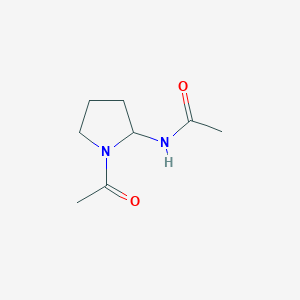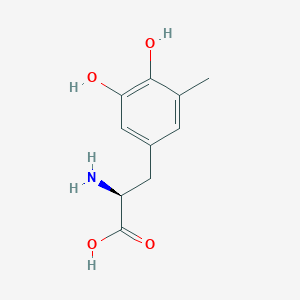
3-Hydroxy-5-methyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methyl-L-tyrosine is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-L-tyrosine typically involves the regioselective hydroxylation of 3-methyl-L-tyrosine. This process is catalyzed by the enzyme SfmD, a heme-dependent monooxygenase, in the presence of dioxygen and ascorbate . The reaction conditions are mild, usually carried out at room temperature and neutral pH.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to express the necessary enzymes for the biosynthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-methyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and oxidases, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other signaling molecules .
Comparación Con Compuestos Similares
L-Tyrosine: The parent compound, lacking the hydroxyl and methyl substitutions.
3-Methyl-L-tyrosine: Similar structure but without the hydroxyl group at the third position.
5-Hydroxy-L-tyrosine: Similar structure but without the methyl group at the fifth position
Uniqueness: 3-Hydroxy-5-methyl-L-tyrosine is unique due to its specific substitution pattern, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo regioselective hydroxylation and methylation makes it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
582320-57-8 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,4-dihydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-2-6(3-7(11)10(14)15)4-8(12)9(5)13/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)/t7-/m0/s1 |
Clave InChI |
BIPUEBQLNUMSEB-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC(=CC(=C1O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
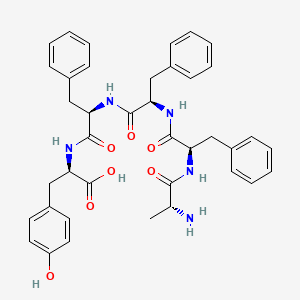


![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
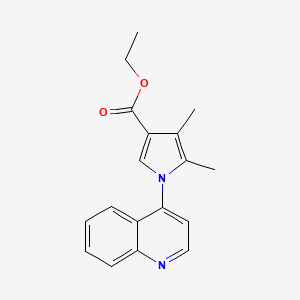
![6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B12592891.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea](/img/structure/B12592893.png)
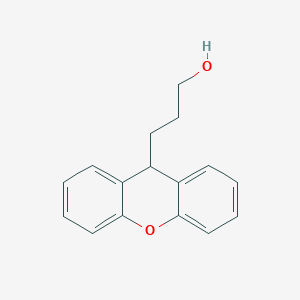
![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
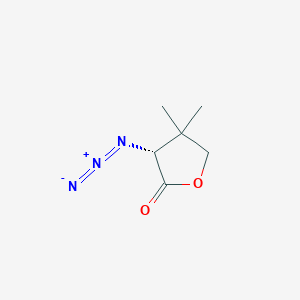
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)
